molecular formula C8H9ClO B048006 3-Methoxybenzyl chloride CAS No. 824-98-6

3-Methoxybenzyl chloride

Cat. No.: B048006
CAS No.: 824-98-6
M. Wt: 156.61 g/mol
InChI Key: VGISFWWEOGVMED-UHFFFAOYSA-N
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Description

3-Methoxybenzyl chloride, also known as this compound, is a useful research compound. Its molecular formula is C8H9ClO and its molecular weight is 156.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 268684. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • p-Methoxybenzylation of Hydroxy Groups :

    • Yamada, Fujita, Kitamura, and Kunishima (2013) developed an air-stable reagent, TriBOT-PM, for p-methoxybenzylation of hydroxy groups. This method offers good yields and easy preparation from inexpensive materials like cyanuric chloride and anisyl alcohol (Yamada, Fujita, Kitamura, & Kunishima, 2013).
  • Rapid Preparation in Organic Synthesis :

    • Luzzio and Chen (2008) demonstrated the use of power ultrasound to facilitate the rapid preparation and reaction of 4-methoxybenzyl chloride, providing protected phenolic ether intermediates for organic synthesis in just 15 minutes (Luzzio & Chen, 2008).
  • Quaternary Ammonium Surfactant Properties :

    • Zhao, Guo, Jia, and Liu (2014) synthesized a novel methoxybenzyl-containing quaternary ammonium surfactant, m-MDRA-n, which shows higher surface activity, easier aggregation, and high bactericidal activity compared to traditional surfactants (Zhao, Guo, Jia, & Liu, 2014).
  • Polymerization Process :

    • Ballard, Hollyhead, and Jones (1970) studied the polymerization of p-methoxybenzyl chloride, which involves the formation of p-methoxybenzyl carbonium ions, with electrophilic attack occurring only at the 2-position during polymerization (Ballard, Hollyhead, & Jones, 1970).
  • Deprotection of PMB Ethers :

    • Bartoli et al. (2004) found that cerium(III) triflate is more effective than cerium(III) chloride in deprotecting p-methoxybenzyl ethers of simple alcohols, yielding better results with a scavenger to overcome aromatic alcohol rearrangement (Bartoli et al., 2004).
  • Photosolvolysis in Organic Reactions :

    • Cristol and Bindel (1981) studied the photosolvolysis of benzyl chlorides in tert-butyl alcohol, revealing the involvement of two triplet states, with implications for solvolysis products and reaction mechanisms (Cristol & Bindel, 1981).

Safety and Hazards

3-Methoxybenzyl chloride is hazardous. It causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

1-(chloromethyl)-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c1-10-8-4-2-3-7(5-8)6-9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGISFWWEOGVMED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80231719
Record name m-(Chloromethyl)anisole
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Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

824-98-6
Record name 3-Methoxybenzyl chloride
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Record name 3-Methoxybenzyl chloride
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Record name 3-Methoxybenzyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 3-Methoxybenzyl chloride in organic synthesis?

A: this compound serves as a versatile building block in organic synthesis, primarily as a protecting group for alcohols and phenols. For example, it reacts with 4-hydroxy-6-methyl-2-pyrone to form 4-(3-methoxybenzyloxy)-6-methyl-2-pyrone []. This protected compound can then be used in further reactions, and the protecting group can be easily removed later.

Q2: Can you describe a specific reaction where this compound plays a crucial role?

A: In the synthesis of (±)-sempervirol, this compound is crucial in constructing the complex ring structure of the target molecule []. Specifically, it reacts with β-cyclocitral to form an intermediate alcohol. This alcohol is then subjected to oxidation and intramolecular cyclization, leading to the formation of key precursors to (±)-sempervirol.

Q3: Has this compound been used in the synthesis of biologically active compounds?

A: Yes, this compound has been employed in synthesizing various biologically relevant molecules. One notable example is its use in preparing a series of 2,3-diarylindenes designed as fluorescent estrogens []. In this case, this compound reacts with 1,2-diarylethanones, followed by cyclodehydration to yield the desired indene derivatives. These fluorescent estrogens are valuable tools for studying the estrogen receptor.

Q4: Are there any studies on the catalytic applications of compounds derived from this compound?

A: Researchers have explored the catalytic potential of cyclopentadienyl nickel(II) N-heterocyclic carbene complexes derived from this compound []. By reacting this compound with 1-{(ethoxycarbonyl)methyl}benzimidazole and subsequently with nickelocene, they synthesized these complexes. These complexes demonstrated catalytic activity in Kumada coupling reactions, showcasing the potential of this compound derivatives in catalysis.

Q5: Does the structure of molecules similar to this compound influence their biological activity?

A: Research suggests that structural modifications to compounds analogous to this compound significantly impact their biological activity. For instance, in the study on 1,2-dialkylated 1,2-bis(4- or 3-hydroxyphenyl)ethane estrogens and antiestrogens, introducing methyl groups at specific positions altered their binding affinity to the estradiol receptor and, interestingly, even shifted some antiestrogens to display full estrogenic activity []. This finding highlights the importance of structural considerations in drug design and the potential of subtle modifications to profoundly impact biological effects.

Q6: Are there any known analytical techniques for characterizing compounds related to this compound?

A: Characterization of compounds synthesized using this compound relies on standard analytical techniques. For instance, in a study investigating the [2+2] photocycloaddition reactions of 2-pyrone derivatives, researchers used X-ray diffraction to determine the crystal structure of a 1:1 complex formed between 4-(3-methoxybenzyloxy)-6-methyl-2-pyrone and maleimide []. This approach allowed them to confirm the complex formation and understand its solid-state structure.

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